molecular formula C14H15BrN4O2 B5197537 N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Katalognummer B5197537
Molekulargewicht: 351.20 g/mol
InChI-Schlüssel: QVUOUDGBSYBZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, also known as BIM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM-1 is a small molecule inhibitor of the oncogenic protein BCL-2, which is overexpressed in various types of cancer cells.

Wirkmechanismus

N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide binds to the BH3 domain of BCL-2 and disrupts its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide also sensitizes cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It also inhibits tumor growth and metastasis in animal models. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

For N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide research include the development of more efficient synthesis methods, optimization of its pharmacokinetics and pharmacodynamics, and the investigation of its potential applications in combination therapy with other chemotherapeutic agents. The use of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases, is also an area of interest for future research.
In conclusion, N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a promising small molecule inhibitor of BCL-2 that has shown potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide and its applications in various diseases.

Synthesemethoden

The synthesis of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with 3-(1H-imidazol-1-yl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to produce the final product. The purity and yield of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide can be optimized by using different reaction conditions and purification methods.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. BCL-2 is an anti-apoptotic protein that plays a critical role in the survival of cancer cells. Inhibition of BCL-2 by N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide induces apoptosis in cancer cells, leading to their death. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to be effective against various types of cancer cells, including leukemia, lymphoma, and solid tumors.

Eigenschaften

IUPAC Name

N'-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUOUDGBSYBZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.